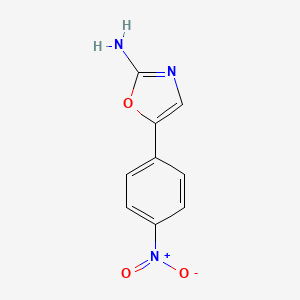

5-(4-Nitrophenyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13576-56-2 |

|---|---|

Molecular Formula |

C9H7N3O3 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H7N3O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) |

InChI Key |

YXWXKYJNPMIZGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Nitrophenyl Oxazol 2 Amine

Established Synthetic Pathways

Established methods for the synthesis of the 5-(4-nitrophenyl)oxazol-2-amine core structure often involve the construction of the oxazole (B20620) ring from acyclic precursors. These pathways are foundational in organic synthesis and provide reliable access to the target molecule.

Routes Utilizing 4-Nitroacetophenone and Urea (B33335) as Precursors

A primary and well-documented route to this compound involves the reaction of a derivative of 4-nitroacetophenone with urea. This method is a variation of the classic Hantzsch oxazole synthesis. The process typically begins with the bromination of 4-nitroacetophenone to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one (a phenacyl bromide derivative). This α-haloketone then undergoes a condensation and cyclization reaction with urea to form the 2-aminooxazole ring.

In a comparative study, this synthesis was carried out using both conventional heating (thermal method) and an ultrasound-assisted method in a deep eutectic solvent (DES). nih.gov The thermal method required 3.5 hours to achieve a 69% yield, while the ultrasound-assisted approach significantly accelerated the reaction, affording a 90% yield in just 8 minutes. nih.gov This highlights a substantial improvement in reaction time and efficiency with the application of sonochemistry.

Table 1: Comparison of Thermal and Ultrasound-Assisted Synthesis

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Thermal | 3.5 hours | 69 |

Data sourced from a comparative study on the synthesis of 4-(4-nitrophenyl)oxazol-2-amine. nih.gov

Multicomponent Reaction Strategies for Oxazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the reviewed literature, general strategies for 2-aminooxazole synthesis can be extrapolated.

One potential MCR approach could involve the one-pot reaction of 4-nitrophenylglyoxal, an amine source such as cyanamide, and a third component that provides the remaining atoms for the oxazole ring. The versatility of MCRs lies in their ability to generate structural diversity by varying the starting components. For instance, the Groebke-Blackburn-Bienaymé reaction is a well-known MCR for the synthesis of other nitrogen-containing heterocycles and conceptually could be adapted for 2-aminooxazole synthesis. mdpi.com

Functional Group Interconversions from Related Oxazole Derivatives

The synthesis of this compound can also be envisioned through the chemical modification of a pre-existing oxazole ring. This approach, known as functional group interconversion, is a cornerstone of synthetic organic chemistry.

For example, one could start with a 5-(4-nitrophenyl)oxazole derivative bearing a different substituent at the 2-position, which can then be converted to an amino group. A plausible precursor could be a 2-halo-5-(4-nitrophenyl)oxazole. The halogen atom, being a good leaving group, could be displaced by an amino group through a nucleophilic aromatic substitution reaction. Alternatively, a 2-unsubstituted 5-(4-nitrophenyl)oxazole could potentially be functionalized at the C2 position, although this is generally more challenging due to the electron-rich nature of the oxazole ring.

Another theoretical pathway could involve the reduction of a 2-nitro-5-(4-nitrophenyl)oxazole. The nitro group could be reduced to an amino group using standard reducing agents, such as hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid. However, the selective reduction of a nitro group on the oxazole ring in the presence of another nitro group on the phenyl ring would require careful control of reaction conditions.

Advanced and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to be a highly effective technique for the synthesis of this compound. nih.gov As mentioned earlier, the use of ultrasound irradiation dramatically reduces the reaction time from hours to minutes and significantly increases the product yield compared to conventional heating. nih.gov The mechanism of sonochemical enhancement is attributed to acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, leading to a rapid increase in reaction rates. A study demonstrated that the sonochemical method not only improved the yield but also resulted in a product with higher crystallinity (21.12%) compared to the thermal method (8.33%). nih.gov

Table 2: Crystallinity of this compound

| Synthesis Method | Crystallinity (%) |

|---|---|

| Thermal | 8.33 |

Data from a material characterization study. nih.gov

Application of Deep Eutectic Solvents in Oxazole Synthesis

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents. acs.orgmdpi.com These solvents are typically formed by mixing a quaternary ammonium salt, such as choline (B1196258) chloride, with a hydrogen bond donor, like urea. acs.org DESs are biodegradable, non-toxic, and can often be recycled.

The synthesis of this compound has been successfully performed in a deep eutectic solvent composed of choline chloride and urea. nih.gov The use of a DES as the reaction medium in combination with ultrasound irradiation provides a synergistic effect, leading to a rapid and energy-efficient synthesis. nih.gov This combined approach represents a significant advancement in the environmentally conscious production of this oxazole derivative.

Catalytic Methods for Enhanced Reaction Efficiency

The synthesis of 2-aminooxazole derivatives, including this compound, has been significantly improved through the application of catalytic methods. These approaches offer greater efficiency, milder reaction conditions, and often higher yields compared to traditional stoichiometric reactions.

One prominent catalytic strategy involves microwave-induced synthesis. The reaction of α-haloketones, such as 2-bromo-1-(4-nitrophenyl)ethanone, with urea can be efficiently promoted using an alumina solid support under microwave irradiation nih.gov. This method provides a clean and economical pathway to 2-aminooxazoles, accelerating the reaction rate and often simplifying the purification process nih.gov.

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent another powerful tool, particularly for the synthesis of N-substituted 2-aminooxazoles acs.org. While the primary synthesis of this compound yields an unsubstituted amino group, subsequent functionalization can be achieved via this catalytic method. The process involves the coupling of an aryl halide with the 2-aminooxazole in the presence of a palladium catalyst and a suitable base, offering a versatile route to a wide array of derivatives acs.org. The efficiency of these catalytic systems is highlighted by their ability to function at low catalyst loadings and tolerate various functional groups.

The following table summarizes representative catalytic systems used in the synthesis of structurally related 4-aryl-2-aminooxazoles, which are analogous to the target compound.

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Microwave Irradiation / Alumina Support | α-Bromoacetophenones and Urea | Clean, efficient, economical, rapid reaction rates. | nih.gov |

| Palladium Catalyst (e.g., X-Phos Pd G2) / Base (e.g., t-BuONa) | 2-Aminooxazole and Aryl Halide | Versatile for N-arylation, applicable to various amino heterocycles. | acs.org |

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting reaction outcomes. The formation of the this compound core involves intricate nucleophilic substitution and cyclization pathways.

Investigation of Plausible Reaction Mechanisms for Oxazole Formation

The formation of the 2-aminooxazole ring from common precursors is understood to proceed through a multi-step mechanism. A widely accepted pathway begins with the reaction of an α-substituted ketone with a nitrogen-containing nucleophile like urea or cyanamide.

Mechanism via α-Haloketone and Urea: A primary route to this compound involves the condensation of 2-bromo-1-(4-nitrophenyl)ethanone with urea. The plausible mechanism unfolds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from urea on the α-carbon of the ketone, displacing the bromide ion. This forms an isourea intermediate.

Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack occurs where the oxygen of the enol attacks the carbon of the imine group formed from the urea moiety.

Dehydration: The resulting cyclic intermediate, an oxazoline derivative, eliminates a molecule of water to yield the aromatic 2-aminooxazole ring.

Mechanism via α-Hydroxyketone and Cyanamide: An alternative pathway involves the reaction of an α-hydroxyketone with cyanamide. Computational studies on analogous systems shed light on this mechanism researchgate.net.

Carbinolamine Formation: The reaction starts with the nucleophilic addition of cyanamide to the carbonyl group of the α-hydroxyketone, forming a carbinolamine intermediate researchgate.net.

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic addition where the terminal hydroxyl group attacks the nitrile carbon of the cyanamide moiety researchgate.net.

Proton Transfer and Dehydration: A series of proton transfers facilitates the elimination of a water molecule, leading to the formation of the stable, aromatic 2-aminooxazole product researchgate.net. This final dehydration step is the driving force for the reaction.

The key steps in the phosphate-catalyzed formation of 2-aminooxazole from glycolaldehyde and cyanamide, which serves as a model for this pathway, are outlined below.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Reaction of the α-hydroxyketone with cyanamide. | Carbinolamine |

| 2 | Intramolecular nucleophilic attack of the hydroxyl group on the nitrile carbon. | Cyclized Intermediate |

| 3 | Proton transfer steps. | Protonated Intermediate |

| 4 | Elimination of a water molecule. | 2-Aminooxazole |

Detailed Analysis of Nucleophilic Substitution Pathways in Oxazole Synthesis

The synthesis of the this compound framework is fundamentally reliant on a sequence of nucleophilic substitution and addition reactions.

Following the initial substitution, the key ring-forming step is an intramolecular nucleophilic acyl substitution (or addition-elimination). The oxygen atom of the intermediate (derived from the ketone's carbonyl group) acts as a nucleophile, attacking the electrophilic carbon of the urea-derived moiety. This cyclization is an intramolecular process, which is kinetically favored. The final step, dehydration, proceeds via an elimination mechanism to afford the thermodynamically stable aromatic oxazole ring. Each of these steps involves a distinct nucleophilic attack pathway that is essential for the construction of the final heterocyclic product.

Chemical Reactivity and Strategic Derivatization of 5 4 Nitrophenyl Oxazol 2 Amine

Intrinsic Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is a stable, aromatic heterocycle, but it can undergo various reactions under specific conditions. numberanalytics.comtandfonline.com The presence of both an electron-donating amino group at the 2-position and an electron-withdrawing nitrophenyl group at the 5-position creates a unique electronic environment that directs the regioselectivity of its reactions.

Electrophilic Substitution Reactions on the Oxazole Core

Generally, oxazole rings undergo electrophilic substitution, primarily at the C5 position. tandfonline.comsemanticscholar.org However, in 5-(4-nitrophenyl)oxazol-2-amine, the 5-position is already substituted. The 2-amino group, being an electron-donating group, would typically activate the ring towards electrophilic attack, directing incoming electrophiles to the C4 position. Conversely, the 4-nitrophenyl group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution. libretexts.orgmsu.edu This deactivation makes electrophilic substitution on the oxazole core of this specific compound challenging.

Nucleophilic Attack and Potential Ring Transformations

While nucleophilic substitution reactions on the oxazole ring are generally rare, they can occur, especially when an electron-withdrawing group is present. numberanalytics.comtandfonline.com The substitution of halogens on the oxazole ring typically happens at the C2 position, followed by C4 and C5. tandfonline.com The 4-nitrophenyl group at the C5 position enhances the electrophilicity of the oxazole ring, potentially making it more susceptible to nucleophilic attack. Such attacks could lead to ring-opening and subsequent transformation into other heterocyclic systems like pyrroles, pyrimidines, or imidazoles. tandfonline.com

Cycloaddition Reactions Involving the Oxazole Moiety

Oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as either a diene or a dipolarophile. numberanalytics.comnumberanalytics.com The specific reactivity in cycloadditions would be influenced by the substituents on the oxazole ring.

Transformations of the Nitro Substituent

The nitro group on the phenyl ring is a versatile functional group that can undergo various chemical transformations, providing a key site for strategic derivatization of the molecule.

Catalytic Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. numberanalytics.comsci-hub.st This reaction can be achieved using various catalytic systems.

Common Catalytic Systems for Nitro Group Reduction:

| Catalyst System | Reducing Agent | Conditions | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ambient or elevated temperature and pressure | organic-chemistry.org |

| Nickel-Aluminum Alloy | Aqueous Potassium Hydroxide | - | tandfonline.com |

| Tin (Sn) or Iron (Fe) | Hydrochloric Acid (HCl) | - | youtube.com |

| Sodium Borohydride (NaBH₄) | In the presence of a catalyst | - | google.com |

| Trichlorosilane (HSiCl₃) | Tertiary Amine | Mild, metal-free conditions | organic-chemistry.org |

This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the molecule and opens up further avenues for derivatization, such as diazotization and coupling reactions. The resulting 5-(4-aminophenyl)oxazol-2-amine (B11795921) is a key intermediate for the synthesis of more complex molecules.

Other Chemical Modifications of the Nitro Moiety

Besides reduction to an amino group, the nitro group can undergo other chemical modifications. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) derivatives. Additionally, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution on the phenyl ring, particularly at the positions ortho and para to the nitro group. numberanalytics.com However, in the case of this compound, the positions ortho to the nitro group are on the phenyl ring.

The reactivity of this compound is largely dictated by the nucleophilic character of the exocyclic amine group and the electronic properties of the oxazole and nitrophenyl moieties. The amine at the 2-position of the oxazole ring is a key site for synthetic modifications.

Acylation and Alkylation Reactions at the Amine Center

The primary amine functionality of this compound is readily susceptible to acylation and alkylation, allowing for the introduction of a wide array of substituents. These reactions typically proceed via nucleophilic attack of the amine nitrogen on an electrophilic carbon center.

Acylation: The amine group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, analogous reactions on structurally related 2-amino-1,3,4-oxadiazoles have been successfully carried out with reagents like acetyl chloride, benzoyl chloride, and chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding N-acylated products. ekb.eg Similarly, N-acylation of 2-aminobenzothiazoles has been achieved using carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These established methods are directly applicable to this compound for creating a library of amide derivatives.

Alkylation: N-alkylation of the amine center introduces alkyl groups, which can modulate the compound's steric and electronic properties. While direct alkylation can sometimes lead to multiple substitutions, specific N-alkylation strategies can be employed. Research on related 2-aminobenzothiazole (B30445) scaffolds has demonstrated successful N-alkylation, leading to compounds with potential anti-inflammatory activity. nih.gov

| Reaction Type | Reagent Class | Specific Example | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acid Chloride | Acetyl Chloride / Benzoyl Chloride | N-acetyl / N-benzoyl amide | ekb.eg |

| Acylation | Carboxylic Acid + Coupling Agent | Carboxylic Acid / EDCI / HOBt | N-acyl amide | nih.gov |

| Acylation | Isocyanate | Phenyl Isocyanate | Urea (B33335) derivative | ekb.eg |

| Alkylation | Alkyl Halide | Alkyl Bromide / Base | N-alkyl amine | nih.gov |

Strategies for Amine-Based Derivatization and Conjugation

The amine group serves as a critical handle for derivatization and conjugation, enabling the attachment of this core scaffold to other molecules to create hybrid compounds with tailored properties.

One key strategy involves using the amine for amide bond formation to link it to other functional molecules. For example, in the synthesis of novel antibacterial agents, amine groups on heterocyclic cores have been acylated with moieties like 5-nitro-2-furoic acid. nih.gov This approach allows for the combination of different pharmacophores to potentially enhance biological activity.

Conjugation to biomolecules or probes is another important application. The amine can be modified to react with specific functional groups on proteins or other biological macromolecules. For instance, the formation of conjugates with the tripeptide glutathione (B108866) (GSH) has been explored, which can occur through reactions like GST-mediated cleavage of sulfonamide bonds or nucleophilic aromatic substitution on the nitrophenyl ring. researchgate.net Such derivatizations are crucial for developing targeted therapeutic agents or biochemical probes. The synthesis of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines highlights a strategy where modifying the amine with various alkyl chains led to potent antimycobacterial agents. nih.gov

Coordination Chemistry and Metal Complexation

The this compound scaffold possesses multiple heteroatoms (N, O) that can act as donor sites for coordination with metal ions. The 2-amino-oxazole moiety can function as a bidentate or monodentate ligand, making it a valuable component in the design of metal complexes.

Formation of Metal Complexes with Transition Metal Ions (e.g., Cobalt(II), Platinum(IV))

Cobalt(II) Complexes: The nitrogen atoms of the oxazole ring and the exocyclic amine group can coordinate with transition metals like cobalt(II). Studies on Co(II) complexes with similar ligands, such as 4'-nitro-fenamic acid, show that cobalt can form both mononuclear and dinuclear complexes. nih.gov In these structures, the metal center is often coordinated by both nitrogen and oxygen atoms from the ligands, resulting in stable, often octahedral, geometries. nih.gov The presence of other ancillary ligands, like 1,10-phenanthroline, can influence the final structure and properties of the Co(II) complex. nih.govnih.gov

Platinum(IV) Complexes: While platinum(II) complexes are more common as anticancer agents, platinum(IV) complexes are of significant interest as they are generally more stable and can be activated to the cytotoxic Pt(II) form within the body. researchgate.net The synthesis of Pt(IV) complexes often involves the oxidation of a Pt(II) precursor. Ligands containing nitro groups, such as 4-nitroisoxazoles, have been successfully used to synthesize Pt(II) complexes, with the potential for subsequent oxidation to Pt(IV). nih.gov The amine and oxazole nitrogens of this compound are suitable donors for coordination to a platinum center, analogous to how 3,5-dimethyl-4-nitroisoxazole (B73060) coordinates with Pt(II). nih.gov The resulting Pt(IV) complexes would likely feature an octahedral geometry with the oxazole ligand occupying one or more coordination sites. researchgate.net

| Metal Ion | Potential Ligand | Typical Complex Type | Potential Geometry | Reference |

|---|---|---|---|---|

| Cobalt(II) | 4'-Nitro-fenamic acid | Mononuclear or Dinuclear | Six-coordinate / Octahedral | nih.gov |

| Platinum(II) | 3,5-Dimethyl-4-nitroisoxazole | Mononuclear (cis/trans) | Square Planar | nih.gov |

| Platinum(IV) | General cis-diamine ligands | Mononuclear | Octahedral | researchgate.net |

Ligand Design Principles and Complex Structure Investigations

The design of ligands for metal complexation is guided by the desired properties of the final complex, such as stability, solubility, and biological activity. For this compound, several factors are key:

Coordination Mode: The molecule can act as a monodentate ligand, coordinating through the more basic exocyclic amine nitrogen, or as a bidentate N,N-chelating ligand involving the amine and the oxazole ring nitrogen. Chelation typically results in more stable metal complexes.

Electronic Effects: The electron-withdrawing 4-nitrophenyl group decreases the electron density on the oxazole ring and the amine group. This can influence the ligand's donor strength and the stability of the resulting metal-ligand bond.

Steric Factors: The planar nature of the oxazole and phenyl rings introduces steric constraints that can dictate the geometry of the metal complex and influence the accessibility of the metal center to other molecules.

Advanced Spectroscopic and Structural Elucidation of 5 4 Nitrophenyl Oxazol 2 Amine and Its Analogs

Application of Advanced Spectroscopic Methods in Molecular Characterization

The structural confirmation of 5-(4-Nitrophenyl)oxazol-2-amine and related compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for determining the chemical environment of hydrogen and carbon atoms, respectively, thus mapping the molecular skeleton. For instance, in the characterization of a related compound, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the ¹H-NMR spectrum showed a characteristic broad singlet for the amino group at 7.08 ppm, while the ¹³C-NMR spectrum confirmed the formation of the triazole ring with a signal at 145 ppm mdpi.com.

Infrared (IR) spectroscopy complements NMR data by identifying functional groups. Characteristic vibrational frequencies for the amino (N-H), nitro (N-O), and oxazole (B20620) ring (C=N, C-O-C) groups would be expected. For example, in the synthesis of [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, IR spectroscopy identified key functional groups with peaks at 3567 and 3403 cm⁻¹ for the N-H bonds and 2191 cm⁻¹ for the C≡N bond nih.gov. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass-to-charge ratio. The molecular formula of this compound is C₉H₇N₃O₃, and its molecular weight is approximately 205.17 g/mol bldpharm.com.

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of organic molecules is governed by a variety of non-covalent intermolecular interactions. These interactions, though weak individually, collectively determine the stability and physical properties of the crystalline material.

Hydrogen Bonding: In many amino-substituted heterocyclic compounds, hydrogen bonds are a dominant feature. For instance, in the crystal structure of 5-(4-fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine, intermolecular N-H⋯N hydrogen bonds are crucial for stabilizing the crystal structure, forming chains that propagate along a crystallographic axis nih.gov. Similarly, in 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, N—H···N hydrogen bonds link molecules into centrosymmetric dimers researchgate.net. The nitro group can also participate in hydrogen bonding, as seen in N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, where interactions between the nitro-group oxygen atoms and hydrogen atoms on adjacent rings are observed nih.gov.

π-Interactions: Aromatic rings in molecules like this compound facilitate π-π stacking interactions. In the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a crystalline ordering in layers is observed, which is stabilized by the stacking of rings through π-π interactions nih.gov. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. For 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, this analysis revealed that H···H (41.5%) and O···H/H···O (22.4%) interactions were the most significant contributors to the crystal packing iucr.org.

The table below summarizes key intermolecular interactions found in analogs of this compound.

| Compound Name | Dominant Intermolecular Interactions | Ref. |

| 5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine | N-H⋯N hydrogen bonding | nih.gov |

| 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | N—H···N hydrogen bonds forming dimers | researchgate.net |

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | π-π stacking, N-O···H interactions | nih.gov |

| 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | O—H···O hydrogen bonds, H···H and O···H contacts | iucr.org |

In analogous structures, a range of dihedral angles is observed. For example, in 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, the dihedral angle between the thiadiazole and benzene (B151609) rings is 27.1(2)° nih.gov. In another related compound, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, this angle is 40.5(2)° researchgate.net. For 5-(4-fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine, the oxazole ring forms dihedral angles of 35.72(9)° and 30.00(9)° with the 4-fluorophenyl and pyridine (B92270) rings, respectively nih.gov. These variations highlight the conformational flexibility of such systems, which can be influenced by the electronic nature of substituents and the specific packing forces within the crystal.

The table below presents selected dihedral angle data from analogs, illustrating the conformational variations in the solid state.

| Compound Name | Rings | Dihedral Angle (°) | Ref. |

| 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | Thiadiazole and Benzene | 27.1(2) | nih.gov |

| 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole and Benzene | 40.5(2) | researchgate.net |

| 5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine | Oxazole and 4-Fluorophenyl | 35.72(9) | nih.gov |

| 5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine | Oxazole and Pyridine | 30.00(9) | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenyl Oxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. The choice of functional and basis set is crucial for obtaining accurate results. For molecules like 5-(4-Nitrophenyl)oxazol-2-amine, hybrid functionals such as PBE0, which incorporate a portion of exact Hartree-Fock exchange, are often employed to provide a balanced description of electronic properties.

Geometry optimization is a primary step in DFT analysis, where the goal is to find the lowest energy arrangement of atoms in the molecule. This is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached. The selection of an appropriate basis set, which is a set of mathematical functions used to build molecular orbitals, is critical. For organic molecules containing nitrogen and oxygen, Pople-style basis sets like 6-311G+(d,p) are commonly used to provide a good balance between accuracy and computational cost. elsevierpure.com The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

A computational study on a related Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, utilized the B3LYP functional with a 6-311G+(d,p) basis set for its computational investigation. elsevierpure.com Such studies provide a framework for the type of computational analysis that would be applied to this compound.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For a novel 1,3,4-oxadiazole (B1194373) derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to analyze the frontier molecular orbitals to understand its reactivity and stability. africanjournalofbiomedicalresearch.com

Below is a representative table illustrating the kind of data that would be generated from a DFT analysis of this compound, based on findings for similar compounds.

| Computational Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~5-7 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of time-dependent processes. youtube.com

For a flexible molecule like this compound, which has a rotatable bond between the phenyl and oxazole (B20620) rings, MD simulations can be used to explore its conformational landscape. This involves identifying the most stable conformers and the energy barriers between them. A study of nitrobenzene (B124822) and 2-nitrophenyl octyl ether using MD simulations provided insights into their structural and dynamic properties in the liquid phase. nih.gov Such simulations for this compound would reveal how its shape fluctuates in different environments, which is crucial for understanding its interactions with biological targets.

Quantitative Analysis of Intermolecular Interactions

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. gazi.edu.tr

The Hirshfeld surface is constructed by partitioning the electron density of a crystal into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white regions indicate contacts at the van der Waals separation. nih.govnih.gov

The following table illustrates the type of data obtained from a Hirshfeld surface analysis, with representative percentages for a hypothetical crystal structure of this compound.

| Intermolecular Contact | Representative Contribution (%) | Description |

| H···H | 40 - 50% | Represents contacts between hydrogen atoms. |

| C···H/H···C | 20 - 30% | Indicates interactions involving carbon and hydrogen atoms. |

| O···H/H···O | 10 - 20% | Suggests the presence of hydrogen bonding involving oxygen. |

| N···H/H···N | 5 - 15% | Points to hydrogen bonding involving nitrogen. |

Note: These percentages are illustrative and would vary depending on the actual crystal packing of the compound.

Computational Approaches to Structure-Activity Relationships (SAR)

Computational methods are extensively used in drug discovery to predict the biological activity of molecules and to understand their mechanism of action. This is often achieved through the study of structure-activity relationships (SAR).

Molecular Docking Studies and Receptor Binding Site Feature Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial for understanding the binding mode of a potential drug molecule and for identifying the key interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding free energy. A more negative binding energy generally indicates a more stable complex. Analysis of the docked pose reveals important intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the receptor's active site.

For instance, molecular docking studies on p-nitrophenyl hydrazones against cyclooxygenase-2 (COX-2) revealed their binding affinities and interactions within the active site of the enzyme. researchgate.net Similarly, docking studies of hydroxy nitrodiphenyl ether analogues with tyrosinase showed that the nitro group could have an efficient metal-ligand interaction with the Cu2+ ions in the active site. fums.ac.ir For this compound, molecular docking could be used to predict its binding to various biological targets, and the results could guide the design of more potent analogues.

The table below provides an example of the kind of information that can be obtained from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Example Kinase | -8.5 | Tyr123, Leu45, Phe67 | Hydrogen bond, Hydrophobic, Pi-stacking |

| Example Oxidase | -7.2 | His89, Val102, Trp154 | Hydrogen bond, van der Waals |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.

In Silico Pharmacophore Modeling

In silico pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.net This approach is instrumental in drug discovery for designing new potent compounds and for virtual screening of large compound libraries. For this compound, while specific pharmacophore models are not extensively detailed in the public domain, we can infer a potential model based on the analysis of its structural components and by drawing parallels with pharmacophore studies of related nitroaromatic and oxazole-containing compounds.

The key structural features of this compound that are likely to be crucial for its biological interactions include the nitro group, the aromatic phenyl ring, the oxazole ring, and the primary amine group. These functionalities can participate in various non-covalent interactions with a biological target, such as hydrogen bonding, aromatic interactions, and hydrophobic interactions.

Based on pharmacophore studies of similar molecules, such as nitroimidazoles and other heterocyclic compounds, a putative pharmacophore model for this compound would likely consist of the following features. nih.gov

A comprehensive pharmacophore model would define the spatial relationships between these features, including distances and angles, which are critical for optimal interaction with a target binding site. The generation of such a model typically involves aligning a set of active compounds and identifying the common chemical features responsible for their activity.

Table 1: Postulated Pharmacophoric Features of this compound

| Pharmacophoric Feature | Potential Structural Moiety | Type of Interaction |

| Hydrogen Bond Acceptor (HBA) | Nitro group (O atoms), Oxazole ring (N and O atoms) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | 2-amino group (NH2) | Hydrogen Bonding |

| Aromatic Ring (AR) | 4-nitrophenyl group, Oxazole ring | π-π Stacking, Aromatic Interactions |

| Negative Ionizable Feature | Nitro group | Electrostatic Interactions |

This table presents a hypothetical pharmacophore model for this compound based on its chemical structure and pharmacophore principles of related compounds.

Further computational studies, such as quantitative structure-activity relationship (QSAR) analysis, could refine this model by correlating the presence and properties of these pharmacophoric features with the observed biological activity of a series of related compounds. nih.gov Such models are valuable tools in the rational design of new derivatives with potentially enhanced or more specific biological activities. The development of a robust pharmacophore model is a critical step in understanding the molecular basis of action and in guiding the synthesis of novel therapeutic agents. researchgate.net

Emerging Research Directions and Potential Applications

Contributions to Materials Science

The distinct electronic properties of 5-(4-nitrophenyl)oxazol-2-amine make it a valuable component in the development of advanced materials.

Development of Organic Electronic and Photonic Devices

Derivatives of this compound are being investigated for their potential in organic electronics. A comparative study highlighted that the synthesis method can significantly impact the material properties of 4-(4-nitrophenyl)-1,3-oxazol-2-amine. An ultrasound-assisted method yielded a product with 90% yield in 8 minutes and a crystallinity of 21.12%, whereas the conventional thermal method resulted in a 69% yield over 3.5 hours and only 8.33% crystallinity. nih.gov This enhancement in crystallinity is crucial for the performance of organic electronic and photonic devices, where ordered molecular packing facilitates efficient charge transport and light emission. The improved synthesis efficiency, with a more than 70% energy saving, further underscores the potential of this compound in sustainable manufacturing of electronic components. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry Research

The oxazole (B20620) ring system is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.govbenthamscience.com This means its structure is frequently found in biologically active compounds and can be modified to interact with a wide range of biological targets. journalajst.comtandfonline.comnih.govnih.gov The oxazole nucleus, a five-membered heterocyclic ring, has been a focus for developing novel compounds with favorable biological activities. journalajst.comtandfonline.comtandfonline.com These rings can readily interact with various enzymes and receptors through non-covalent bonds, leading to a spectrum of biological actions. journalajst.comtandfonline.comnih.gov

Exploration as Enzyme Inhibitors

5-Lipoxygenase (5-LOX): The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govwikipedia.org Inhibitors of 5-LOX are therefore of significant interest for treating inflammatory conditions. wikipedia.orgnih.gov Research has shown that certain oxazole derivatives can act as inhibitors of 5-LOX. For instance, a study on chalcogen-containing compounds, including an oxazole derivative, demonstrated their ability to selectively inhibit the epoxide hydrolase activity of Leukotriene A4 Hydrolase (LTA4H), a crucial enzyme in the leukotriene pathway, at low micromolar concentrations. nih.gov These inhibitors also demonstrated the ability to block 5-LOX activity in leukocytes. nih.gov

Glutathione (B108866) S-Transferase P1-1 (GST P1-1): Glutathione S-transferases (GSTs) are enzymes involved in cellular detoxification, and their overexpression in cancer cells can lead to multidrug resistance. nih.govresearchgate.netdergipark.org.tr Specifically, the human GST P1-1 isoform is a target for developing new anticancer agents. nih.govresearchgate.netnih.gov A study on novel sulfonamide-containing benzoxazoles, which share a core structure with the compound of interest, reported their ability to inhibit human GST P1-1. nih.gov One of the most active compounds identified was 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, which exhibited an IC50 value of 10.2 μM. nih.govresearchgate.net Molecular docking studies suggest that these compounds act as catalytic inhibitors by binding to the H-site of the enzyme. nih.govresearchgate.net The 4-nitrobenzenesulfonamido moiety at position 5 of the benzoxazole (B165842) ring was found to be crucial for this binding and subsequent inhibitory activity. nih.gov

Investigation as Potential Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov Oxazole derivatives have shown promise in this area. researchgate.net For example, a new antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole, has demonstrated in vitro activity against a broad spectrum of bacteria and fungi, as well as several protozoa. nih.gov The antimicrobial activity of this nitrofuran was not significantly affected by the presence of 50% human serum. nih.gov Another study synthesized novel naphtho[2,1-b]furan (B1199300) derivatives fused with a 1,3,4-oxadiazole (B1194373) ring and found that they exhibited good antibacterial and antifungal activity. researchgate.net

Development of Advanced Chemical Sensing and Detection Platforms

The structural features of this compound and its derivatives make them suitable for the development of chemosensors. For instance, a novel chemosensor containing a 5-(4-nitrophenyl)-2-furan group was developed for the dual-channel sensing of mercury ions. researchgate.net This sensor demonstrated a detectable response to mercury ions, showcasing the potential of the nitrophenyl moiety in designing selective and sensitive chemical detection platforms. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Nitrophenyl)oxazol-2-amine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or through thermal/sonochemical methods. For example, sonochemical synthesis at 66°C using deep eutectic solvents achieves ~80% yield, while thermal methods may require higher temperatures (90–120°C) with triphenylphosphine in dioxane . Key parameters include solvent choice (e.g., dioxane for solubility), catalyst (e.g., triphenylphosphine), and reaction time (4–30 hours). Purification often involves silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Use DMSO-d6 as a solvent for resolving aromatic protons (δ 7.2–8.4 ppm) and amine signals (δ ~10.7 ppm) .

- HRMS : Confirm molecular weight with <2 ppm error; e.g., [M+H]+ calculated at 379.1042 .

- X-ray crystallography : Employ SHELX or SIR97 for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids for bond-length validation .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Answer : Silica gel chromatography with hexane/ethyl acetate (3:1) is standard, achieving ~45–74% recovery . For polar byproducts, gradient elution (up to 1:1 hexane/ethyl acetate) improves separation. Recrystallization in ethanol or methanol is viable for high-purity (>95%) batches .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Answer : Density-functional theory (DFT) using the Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy. For example, calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, is recommended . Validate results against experimental IR or UV-Vis spectra.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Answer :

- NMR discrepancies : Compare coupling constants (J = 6–8 Hz for aromatic protons) and integrate signals to confirm substitution patterns .

- Crystallographic ambiguity : Use SIR97 for phase refinement and SHELXL for least-squares fitting. Cross-check with simulated powder XRD patterns .

- Mass spectral anomalies : Verify isotopic patterns (e.g., chlorine/bromine signatures) and fragmentation pathways .

Q. What biological activities are hypothesized for this compound based on structural analogs?

- Answer : Analogous oxadiazoles and benzoxazoles show anticancer (via topoisomerase inhibition) and anti-inflammatory (IL-6/IL-1β modulation) activity . For mechanistic studies, perform:

- In vitro assays : DPPH radical scavenging (antioxidant potential) .

- Cell-based models : MTT assays on cancer lines (e.g., HeLa or MCF-7) at 10–100 µM doses .

Q. How do solvent and substituent effects influence the compound’s stability and reactivity in cross-coupling reactions?

- Answer :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Suzuki-Miyaura couplings. Avoid protic solvents to prevent nitro-group reduction.

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the oxazole ring, facilitating nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.